An In-depth Technical Guide to the Discovery, Biosynthesis, and Production of Candicidin from Streptomyces griseus
An In-depth Technical Guide to the Discovery, Biosynthesis, and Production of Candicidin from Streptomyces griseus
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Candicidin is a potent polyene macrolide antibiotic renowned for its antifungal activity, particularly against Candida albicans. First isolated from the Gram-positive bacterium Streptomyces griseus, it has become a subject of significant research due to its complex biosynthesis and potent mechanism of action. This technical guide provides a comprehensive overview of the discovery of Candicidin, the intricate details of its biosynthetic pathway, the key factors regulating its production, and established protocols for its fermentation, extraction, and purification. The information presented herein is intended to serve as a foundational resource for professionals engaged in natural product research, antibiotic development, and microbial engineering.
Discovery and Origin
Candicidin was first identified and isolated in 1953 by Lechevalier and colleagues from a strain of Streptomyces griseus (IMRU 3570).[1] The name "candicidin" was coined due to its remarkable inhibitory activity against the pathogenic yeast Candida albicans.[2] It is classified as a heptaene aromatic polyene macrolide, a structural class characterized by a large macrolactone ring containing seven conjugated double bonds and an aromatic moiety.[3] Subsequent research has shown that the ability to produce candicidin is widespread among various Streptomyces species isolated from diverse environments, including marine sediments.[4][5]
Biosynthesis of Candicidin
The biosynthesis of candicidin is a complex process orchestrated by a large, modular Type I polyketide synthase (PKS) system encoded by a dedicated biosynthetic gene cluster (BGC).[6][7] The assembly of the candicidin molecule begins with a unique starter unit and proceeds through the sequential addition of extender units.
Key Biosynthetic Steps:
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Starter Unit Formation : The process is initiated with a molecule of p-aminobenzoic acid (PABA), which is derived from the chorismic acid pathway.[2][7] The pabAB gene, encoding a PABA synthase, is essential for this first step.[8]
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Polyketide Chain Assembly : The PABA starter unit is loaded onto the PKS machinery. The polyketide chain is then elongated through the condensation of 14 acetate-derived malonyl-CoA units and 4 propionate-derived methylmalonyl-CoA units.[7] This sequential addition is catalyzed by the multi-domain PKS enzymes.
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Post-PKS Modifications : Following the assembly of the polyketide chain, the molecule undergoes several modifications, including cyclization to form the characteristic macrolactone ring.
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Glycosylation : The final step in the biosynthesis is the attachment of a deoxysugar, mycosamine, to the macrolide ring, which is crucial for the compound's biological activity.[6][7]
Genetic Regulation of Biosynthesis
The production of candicidin in Streptomyces griseus is tightly regulated at the genetic level, ensuring that the antibiotic is synthesized at the appropriate time, typically during the stationary phase of growth after primary metabolic needs have been met.
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Biosynthetic Gene Cluster (BGC) : The genes responsible for candicidin production are organized into a large, contiguous BGC spanning approximately 137-205 kb of the Streptomyces chromosome.[8][9] This cluster contains genes for the PKS machinery, PABA synthesis, mycosamine biosynthesis, and regulatory proteins.[6][8]
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Phosphate Repression : A critical factor controlling candicidin synthesis is the concentration of inorganic phosphate in the medium.[1][10] High levels of phosphate support rapid mycelial growth (trophophase) but repress the transcription of candicidin biosynthetic genes.[1][6] Depletion of phosphate is a key trigger that initiates the transition to the production phase (idiophase).[1][10]
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Cluster-Situated Regulators : Within the candicidin BGC lies a subcluster of four consecutive regulatory genes (fscRI, fscRII, fscRIII, and fscRIV).[6] Each of these genes has been shown to be essential for the optimal production of candicidin.[6] FscRI, a PAS-LuxR family transcriptional regulator, has also been found to coordinately control the biosynthesis of a structurally unrelated natural product, antimycin, demonstrating a complex cross-regulation between different biosynthetic pathways.[2][11]
Production and Yield Optimization
The yield of candicidin is highly dependent on fermentation conditions. Optimization of media components and process parameters is crucial for achieving high titers suitable for industrial application.
| Parameter | Condition | Resulting Candicidin Yield | Reference |
| Medium | Soya peptone-glucose | Up to 4.0 g/L | [8][10] |
| pH Control | Constant pH 8.0 (maintained with glucose feeding) | Maintained maximum production rate | [8][10] |
| pH Control | Stepwise control (6.8 for growth, then 7.8 for production) | Up to 5.16 g/L | [12] |
| Inorganic Phosphate (Pi) | Optimal concentration: 5 x 10⁻⁵ to 5 x 10⁻⁴ M | Stimulates synthesis | [1][8][10] |
| Inorganic Phosphate (Pi) | High concentration (> 10⁻³ M) | Inhibits synthesis, stimulates growth | [1][10] |
| Metal Ions | Zinc, Iron, Magnesium | Stimulate synthesis in complex media | [10] |
Experimental Protocols
This section outlines generalized yet detailed protocols for the laboratory-scale production and purification of candicidin from Streptomyces griseus.
Culture and Fermentation of S. griseus
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Inoculum Preparation : Scrape spores from a mature agar plate of S. griseus IMRU 3570 and inoculate into a 250 mL baffled flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract medium). Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.
-
Production Fermentation : Transfer the seed culture (5-10% v/v) into a 2 L baffled flask containing 500 mL of production medium. A commonly used medium is a soya peptone-glucose broth.[10]
-
Culture Conditions : Incubate the production culture at 28°C with vigorous shaking (200 rpm) for 5-10 days.[13]
-
pH Control : For optimal yield, maintain the pH of the culture at 8.0. This can be achieved by the periodic addition of a sterile glucose solution, which the bacterium will metabolize to acidic byproducts, thereby counteracting the pH rise from peptone metabolism.[10] Alternatively, a two-stage pH strategy (pH 6.8 for the first 72 hours, then shifted to 7.8) can be employed.[12]
-
Monitoring : Monitor the production of candicidin by taking samples periodically and analyzing them via HPLC with UV detection at its characteristic absorbance maxima (~364, 384, and 408 nm).
Extraction and Purification of Candicidin
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Harvesting : After the fermentation period, harvest the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) to separate the mycelial mass from the supernatant. Candicidin is found in both the mycelium and the broth.
-
Extraction : Extract the supernatant three times with an equal volume of n-butanol.[12] Extract the mycelial pellet separately with n-butanol or acetone. Combine all organic extracts.
-
Concentration : Concentrate the combined butanol extracts to dryness using a rotary evaporator under reduced pressure.
-
Crude Purification : Dissolve the dried residue in a minimal amount of a suitable solvent like methanol or DMSO. This crude extract can be further purified.
-
HPLC Purification : Perform preparative High-Performance Liquid Chromatography (HPLC) to isolate candicidin from other metabolites.
-
Column : A C18 reverse-phase column is suitable.
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both often containing a modifier like 0.1% acetic acid, is effective.
-
Detection : Monitor the elution profile at 384 nm.
-
-
Final Steps : Collect the fractions corresponding to the candicidin peaks. Confirm purity using analytical HPLC-MS. Lyophilize the pure fractions to obtain candicidin as a yellow powder.
Mechanism of Action
Candicidin exerts its potent antifungal effect by targeting the integrity of the fungal cell membrane. Its mechanism is characteristic of polyene antibiotics.
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Membrane Binding : Candicidin has a high affinity for ergosterol, the primary sterol component of fungal cell membranes. It does not bind effectively to cholesterol, the principal sterol in mammalian cells, which provides a basis for its selective toxicity.[11]
-
Pore Formation : Upon binding to ergosterol, multiple candicidin molecules self-assemble to form transmembrane channels or pores.[9]
-
Membrane Disruption : These pores disrupt the permeability barrier of the membrane, leading to the rapid leakage of essential intracellular ions, particularly potassium (K⁺), and small organic molecules.[9]
-
Cell Death : The uncontrolled loss of ions and the disruption of the membrane potential lead to the cessation of metabolic activity and ultimately result in fungal cell death.[9]
References
- 1. Factors affecting the production of candicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordinate Regulation of Antimycin and Candicidin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing candicidin biosynthesis by medium optimization and pH stepwise control strategy with process metabolomics ana… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Screening and Purification of Natural Products from Actinomycetes that Induce a “Rounded” Morphological Phenotype in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Hierarchical Network of Four Regulatory Genes Controlling Production of the Polyene Antibiotic Candicidin in Streptomyces sp. Strain FR-008 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candicidin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors Affecting the Production of Candicidin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. curresweb.com [curresweb.com]
